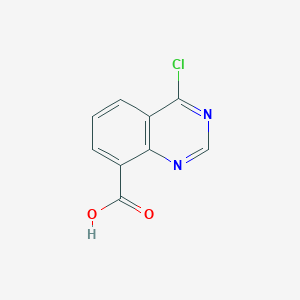
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine ring with a hydroxyl group and a carboxylic acid group, combined with trifluoroacetic acid. The presence of trifluoroacetic acid enhances the compound’s stability and reactivity, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which can involve carbon dioxide or carboxylating agents like chloroformates.
Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid, which can be achieved through direct reaction with trifluoroacetic anhydride or trifluoroacetic acid itself.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, sulfonates
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols, aldehydes
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The trifluoroacetic acid moiety enhances its binding affinity and stability, allowing it to effectively modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid: Lacks the trifluoroacetic acid moiety, resulting in different reactivity and stability.
4-hydroxypiperidine-2-carboxylic acid: Similar structure but without specific stereochemistry, leading to different biological activity.
Piperidine-2-carboxylic acid: Lacks both the hydroxyl group and trifluoroacetic acid, resulting in significantly different properties.
Uniqueness
The presence of both the hydroxyl group and trifluoroacetic acid in (2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid makes it unique in terms of its chemical reactivity, stability, and potential applications. The specific stereochemistry further enhances its selectivity and effectiveness in various applications.
Properties
Molecular Formula |
C8H12F3NO5 |
|---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO3.C2HF3O2/c8-4-1-2-7-5(3-4)6(9)10;3-2(4,5)1(6)7/h4-5,7-8H,1-3H2,(H,9,10);(H,6,7)/t4-,5+;/m0./s1 |
InChI Key |
TWRZEPFMUZJIIS-UYXJWNHNSA-N |
Isomeric SMILES |
C1CN[C@H](C[C@H]1O)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CNC(CC1O)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


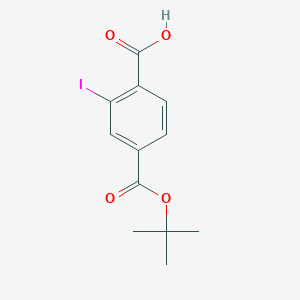
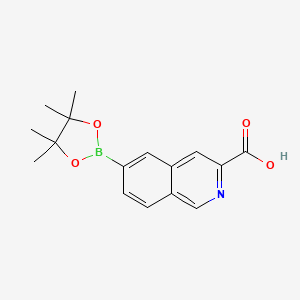
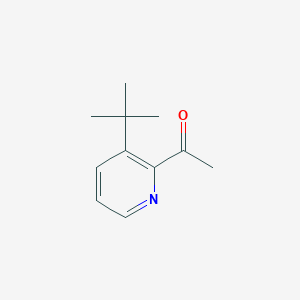
![Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669623.png)
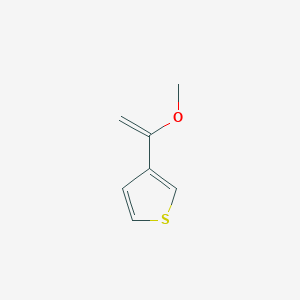




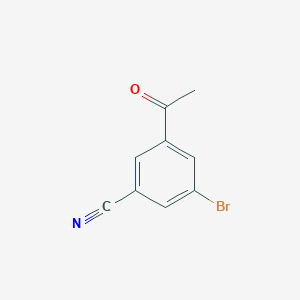
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13669672.png)
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid](/img/structure/B13669673.png)

